molecular formula C29H17ClN7Na3O11S3 B12351851 trisodium;1-amino-4-[4-[[4-chloro-6-(2-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]-3-sulfonatoanilino]-9,10-dioxoanthracene-2-sulfonate

trisodium;1-amino-4-[4-[[4-chloro-6-(2-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]-3-sulfonatoanilino]-9,10-dioxoanthracene-2-sulfonate

Cat. No.: B12351851
M. Wt: 840.1 g/mol
InChI Key: KIRKGWILHWJIMS-UHFFFAOYSA-K
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Description

Trisodium;1-amino-4-[4-[[4-chloro-6-(2-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]-3-sulfonatoanilino]-9,10-dioxoanthracene-2-sulfonate is a complex organic compound known for its vibrant color properties. It is commonly used as a dye in various industrial applications due to its stability and intense coloration.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trisodium;1-amino-4-[4-[[4-chloro-6-(2-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]-3-sulfonatoanilino]-9,10-dioxoanthracene-2-sulfonate involves multiple steps:

    Formation of the anthracene derivative: The starting material, anthracene, undergoes sulfonation to introduce sulfonate groups.

    Amination: The sulfonated anthracene is then reacted with aniline derivatives to introduce amino groups.

    Triazine ring formation: The intermediate product is further reacted with cyanuric chloride to form the triazine ring.

    Final coupling: The final step involves coupling the triazine derivative with the sulfonated anthracene derivative under controlled conditions to form the final product.

Industrial Production Methods

Industrial production of this compound typically involves large-scale batch reactions in reactors designed to handle the specific reaction conditions required for each step. The process includes:

    Controlled temperature and pH: Maintaining specific temperatures and pH levels to ensure optimal reaction rates and yields.

    Purification: The final product is purified using techniques such as crystallization, filtration, and drying to obtain a high-purity dye.

Chemical Reactions Analysis

Types of Reactions

Trisodium;1-amino-4-[4-[[4-chloro-6-(2-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]-3-sulfonatoanilino]-9,10-dioxoanthracene-2-sulfonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, affecting its color properties.

    Reduction: Reduction reactions can alter the functional groups, leading to changes in solubility and stability.

    Substitution: The compound can undergo substitution reactions, particularly at the amino and sulfonate groups, to form derivatives with different properties.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, sulfonating agents.

Major Products

The major products formed from these reactions include various derivatives of the original compound, each with unique properties suitable for different applications.

Scientific Research Applications

Trisodium;1-amino-4-[4-[[4-chloro-6-(2-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]-3-sulfonatoanilino]-9,10-dioxoanthracene-2-sulfonate is widely used in scientific research due to its unique properties:

    Chemistry: Used as a dye in analytical chemistry for detecting and quantifying various substances.

    Biology: Employed in staining techniques for visualizing biological samples under a microscope.

    Medicine: Investigated for potential use in diagnostic imaging and as a marker in medical tests.

    Industry: Utilized in the textile industry for dyeing fabrics, in the paper industry for coloring paper products, and in the production of inks and paints.

Mechanism of Action

The compound exerts its effects primarily through its ability to absorb and emit light at specific wavelengths, making it highly effective as a dye. The molecular targets include various substrates that interact with the compound’s functional groups, leading to strong binding and stable coloration. The pathways involved include:

    Light absorption: The compound absorbs light at specific wavelengths, leading to electronic transitions that produce color.

    Binding interactions: The functional groups on the compound interact with substrates, forming stable complexes that enhance its dyeing properties.

Comparison with Similar Compounds

Similar Compounds

  • Trisodium;1-amino-4-[4-[[4-chloro-6-(2-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]-3-sulfonatoanilino]-9,10-dioxoanthracene-2-sulfonate
  • Disodium;1-amino-4-[4-[[4-chloro-6-(2-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]-3-sulfonatoanilino]-9,10-dioxoanthracene-2-sulfonate
  • Monosodium;1-amino-4-[4-[[4-chloro-6-(2-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]-3-sulfonatoanilino]-9,10-dioxoanthracene-2-sulfonate

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and the resulting properties. The presence of multiple sulfonate groups enhances its solubility in water, while the triazine ring provides stability and resistance to degradation. These features make it particularly suitable for applications requiring high stability and intense coloration.

Properties

Molecular Formula

C29H17ClN7Na3O11S3

Molecular Weight

840.1 g/mol

IUPAC Name

trisodium;1-amino-4-[4-[[4-chloro-6-(2-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]-3-sulfonatoanilino]-9,10-dioxoanthracene-2-sulfonate

InChI

InChI=1S/C29H20ClN7O11S3.3Na/c30-27-35-28(33-16-7-3-4-8-19(16)49(40,41)42)37-29(36-27)34-17-10-9-13(11-20(17)50(43,44)45)32-18-12-21(51(46,47)48)24(31)23-22(18)25(38)14-5-1-2-6-15(14)26(23)39;;;/h1-12,32H,31H2,(H,40,41,42)(H,43,44,45)(H,46,47,48)(H2,33,34,35,36,37);;;/q;3*+1/p-3

InChI Key

KIRKGWILHWJIMS-UHFFFAOYSA-K

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3NC4=CC(=C(C=C4)NC5=NC(=NC(=N5)NC6=CC=CC=C6S(=O)(=O)[O-])Cl)S(=O)(=O)[O-])S(=O)(=O)[O-])N.[Na+].[Na+].[Na+]

Origin of Product

United States

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